2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an iodine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by the introduction of the Boc-protected amino group. One common method includes the following steps:
Iodination: The starting material, 3-aminobenzoic acid, is iodinated using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst.
Protection of Amino Group: The amino group is then protected by reacting the iodinated product with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or THF.
Deprotection Reactions: Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents like dichloromethane or methanol
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.
Deprotection Reactions: The major product is 2-amino-3-iodobenzoic acid
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical interactions, including binding to enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine.
2-((tert-Butoxycarbonyl)amino)-3-chlorobenzoic acid: Similar structure but with a chlorine atom instead of iodine.
2-((tert-Butoxycarbonyl)amino)-3-fluorobenzoic acid: Similar structure but with a fluorine atom instead of iodine
Uniqueness
The presence of the iodine atom in 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid imparts unique reactivity compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C12H14INO4 |
---|---|
Molecular Weight |
363.15 g/mol |
IUPAC Name |
3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-7(10(15)16)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
IVDIPBQNUSRILM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.